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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)ethyl chloride

CAS No.: 32327-70-1

Cat. No.: B1587315 Get Quote

Core Identity & Strategic Applications in Drug Discovery[1]

Abstract
2-(4-Chlorophenyl)ethyl chloride (CAS 32327-70-1), also known as 4-chlorophenethyl

chloride, is a pivotal alkylating agent and structural motif in medicinal chemistry and

agrochemical synthesis.[2] Characterized by its dual-reactivity—stemming from the electrophilic

alkyl chloride tail and the lipophilic chlorophenyl head—it serves as a critical building block for

introducing the 4-chlorophenethyl moiety. This guide provides an in-depth technical analysis of

its physicochemical properties, validated synthetic protocols, reaction mechanisms, and its role

as a precursor in the synthesis of triazole antifungals (e.g., Fenbuconazole) and dopaminergic

ligands.

Physicochemical Profile
The compound is a halogenated aromatic derivative that typically exists as a colorless to pale

yellow liquid at room temperature, though it may solidify upon supercooling due to its melting

point near ambient temperature.
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Property Value

CAS Number 32327-70-1

IUPAC Name 1-chloro-4-(2-chloroethyl)benzene

Molecular Formula C₈H₈Cl₂

Molecular Weight 175.05 g/mol

Boiling Point
70–72 °C (at 0.8 mmHg) / 245 °C (at 760

mmHg, predicted)

Melting Point ~34 °C (Low-melting solid)

Density 1.202 ± 0.06 g/cm³

Solubility
Soluble in organic solvents (DCM, THF,

Toluene); Insoluble in water

Stability
Stable under standard conditions; moisture

sensitive (hydrolysis to alcohol)

Synthetic Routes & Process Chemistry
The industrial and laboratory-scale preparation of 2-(4-Chlorophenyl)ethyl chloride
predominantly relies on the deoxychlorination of its corresponding alcohol. While Friedel-Crafts

alkylation of chlorobenzene with 1-bromo-2-chloroethane is theoretically possible, it often

suffers from poly-alkylation and isomer separation issues.

Primary Route: Deoxychlorination of 2-(4-Chlorophenyl)ethanol
This pathway is preferred for its high specificity and yield. The reaction utilizes thionyl chloride (

) to convert the primary alcohol to the chloride.[3]

Reaction Mechanism:

Activation: The hydroxyl oxygen attacks the sulfur of thionyl chloride, displacing a chloride

ion and forming an alkyl chlorosulfite intermediate (

) and HCl.
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Substitution:

Without Base (

): In the absence of base, the chlorosulfite can decompose via an internal nucleophilic
substitution (

), retaining configuration (irrelevant for this primary achiral carbon).

With Base (

): In the presence of a base (e.g., Pyridine or catalytic DMF), the released chloride ion
attacks the carbon in an

fashion, displacing

and the leaving group. This is the standard process for primary alcohols to ensure rapid
conversion.

Validated Experimental Protocol
Context: Preparation of 100g scale batch.

Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, reflux

condenser, dropping funnel, and an inert gas (Nitrogen/Argon) inlet. Connect the condenser

outlet to a caustic scrubber (NaOH trap) to neutralize evolved

and

gases.

Reagents:

2-(4-Chlorophenyl)ethanol (156.6 g, 1.0 mol)

Thionyl Chloride (130.9 g, 1.1 mol)

Catalyst: Dimethylformamide (DMF) (1-2 mL) or Pyridine (equiv. to neutralize HCl if acid-

sensitivity is a concern).

Solvent: Toluene or Dichloromethane (DCM) (Optional, can be run neat).
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Procedure:

Charge the flask with 2-(4-Chlorophenyl)ethanol and solvent (if using).

Cool the system to 0–5 °C.

Add Thionyl Chloride dropwise over 45–60 minutes. Caution: Exothermic reaction with gas

evolution.

Allow the mixture to warm to room temperature, then heat to reflux (approx. 80–110 °C

depending on solvent) for 2–3 hours until gas evolution ceases.

Monitor: Check completion via TLC or GC-MS.

Workup:

Remove excess

via rotary evaporation under reduced pressure.

Dilute residue with DCM and wash with saturated

(to remove residual acid) followed by brine.

Dry organic layer over anhydrous

.

Purification: Distill under high vacuum (0.5–1.0 mmHg) to collect the pure product as a

clear liquid.

Applications in Drug Discovery & Agrochemicals
The 4-chlorophenethyl motif is a "privileged structure" in bioactive molecules, often conferring

metabolic stability (via the para-chloro group blocking metabolic oxidation) and lipophilicity for

blood-brain barrier penetration.

Case Study: Synthesis of Fenbuconazole
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Fenbuconazole is a systemic triazole fungicide. Its synthesis demonstrates the utility of 2-(4-
Chlorophenyl)ethyl chloride as an electrophile in Phase Transfer Catalysis (PTC) reactions.

Synthetic Workflow:

Alkylation: 2-(4-Chlorophenyl)ethyl chloride reacts with phenylacetonitrile in the presence

of a strong base (50% NaOH) and a phase transfer catalyst (e.g., Tetrabutylammonium

bromide, TBAB).

Intermediate Formation: This yields the nitrile intermediate 4-(4-chlorophenyl)-2-

phenylbutanenitrile.[2]

Triazole Insertion: Subsequent steps involve oxidative functionalization and substitution with

1,2,4-triazole to generate the final active ingredient.

2-(4-Chlorophenyl)ethanol
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(CAS 32327-70-1)
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(Reagent) Phase Transfer Alkylation
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Figure 1: Synthetic workflow converting the alcohol precursor to Fenbuconazole via the key

intermediate CAS 32327-70-1.[4]

Pharmaceutical Applications (CNS Ligands)
In neuropharmacology, this intermediate is used to synthesize selective Dopamine D4 receptor

ligands.

Mechanism: The ethyl chloride chain acts as a linker, attaching the 4-chlorophenyl "tail" to a

piperazine "head" (e.g., N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide).

Significance: The 4-chloro substituent enhances affinity and selectivity over D2 receptors by

interacting with specific hydrophobic pockets in the receptor binding site.
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Handling, Stability & Safety
Researchers must treat 2-(4-Chlorophenyl)ethyl chloride as a hazardous alkylating agent.

Hazards:

Skin/Eye Irritation: Causes severe irritation; potential vesicant.

Respiratory: Lachrymator; inhalation of vapors can cause respiratory tract edema.

Alkylating Potential: Like many alkyl halides, it has the potential to alkylate DNA, though

specific mutagenicity data should be verified in the SDS.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture can cause slow

hydrolysis to the alcohol and HCl, pressurizing the container.

Disposal: Quench with aqueous alcoholic KOH to convert to the less toxic ether/alcohol

derivative before disposal in halogenated waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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